Cetrorelix
Overview
Description
Cetrorelix is a synthetic decapeptide and a gonadotropin-releasing hormone antagonist. It is primarily used in assisted reproduction to inhibit premature luteinizing hormone surges, thereby preventing premature ovulation . This compound is also used in the treatment of hormone-sensitive cancers and certain benign gynecological disorders .
Mechanism of Action
Target of Action
Cetrorelix is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH) . Its primary targets are the GnRH receptors located on the pituitary cells . GnRH controls another hormone called luteinizing hormone (LH), which initiates ovulation during the menstrual cycle .
Mode of Action
This compound works by binding to the GnRH receptors and acting as a potent inhibitor of gonadotropin secretion . It competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of LH and follicle-stimulating hormone (FSH) in a dose-dependent manner .
Biochemical Pathways
The binding of this compound to the GnRH receptors inhibits the release of LH and FSH from the gonadotrophic cells of the anterior pituitary . This prevents the LH surge that would normally trigger ovulation, thereby inhibiting the production of sex steroids .
Pharmacokinetics
This compound exhibits a bioavailability of 85% . It has a protein binding of 86% and an elimination half-life that varies between 20 and 80 hours . It is excreted in feces (5% to 10% as unchanged drug and metabolites) and urine (2% to 4% as unchanged drug) .
Result of Action
The action of this compound results in the inhibition of premature LH surges in women undergoing controlled ovarian stimulation . It also leads to a significant depletion of primordial/primary ovarian follicles .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, this compound is highly resistant to degrading enzymes like Pronase and Nargase (Subtilisin) for several days . .
Biochemical Analysis
Biochemical Properties
Cetrorelix competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner . This interaction with GnRH receptors is crucial for its biochemical function .
Cellular Effects
This compound has significant effects on various types of cells, particularly the gonadotrophic cells of the anterior pituitary . By inhibiting GnRH, it prevents the premature release of eggs during the menstrual cycle . This influences cell function by controlling the release of LH and FSH .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the gonadotropin-releasing hormone receptor and acting as a potent inhibitor of gonadotropin secretion . It competes with natural GnRH for binding to membrane receptors on pituitary cells, thus controlling the release of LH and FSH .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a single subcutaneous injection of this compound can significantly decrease the number of pituitary membrane receptors for LH-RH in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in rats and dogs, population mean estimates of IC50 were 1.39 and 1.24 ng/ml, respectively . This suggests that the effects of this compound are dose-dependent .
Metabolic Pathways
In in vitro studies, this compound was found to be stable against phase I- and phase II-metabolism . This compound was transformed by peptidases, and the (1-4) peptide was the predominant metabolite .
Transport and Distribution
This compound is distributed within cells and tissues in a specific manner. The volume of distribution of this compound is approximately 1.16 L/kg . This suggests that this compound is widely distributed in the body .
Subcellular Localization
The subcellular localization of this compound is related to its mechanism of action. After binding to the GnRH receptor on the cell membrane, this compound controls the release of LH and FSH . This suggests that this compound primarily localizes to the cell membrane where the GnRH receptors are located .
Preparation Methods
Cetrorelix is synthesized using solid-phase peptide synthesis. The process involves the use of Fmoc-Linker-MBHA-Resin as a starting material, which is sequentially coupled with amino acids protected by Fmoc groups . The synthesis employs condensing agents such as HBTU/HOBT or DIC/HOBT . After the peptide chain is assembled, acetylation is performed, followed by deprotection and cleavage from the resin. The resulting this compound acetate is purified using chromatographic techniques and then lyophilized to obtain the final product .
Chemical Reactions Analysis
Cetrorelix undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of protecting groups during synthesis.
Acetylation: Introduction of an acetyl group to the peptide chain.
Deprotection: Removal of protecting groups to reveal the functional peptide.
Common reagents used in these reactions include HBTU, HOBT, DIC, and various solvents for chromatographic purification . The major product formed is this compound acetate, which is further processed to obtain the final pharmaceutical form .
Scientific Research Applications
Cetrorelix has a wide range of scientific research applications:
Reproductive Medicine: Used in controlled ovarian stimulation protocols to prevent premature luteinizing hormone surges.
Gynecology: Used in the treatment of endometriosis, uterine fibroids, and for endometrial thinning.
Pharmacological Research: Studied for its effects on gonadotropin-releasing hormone receptors and its potential therapeutic applications.
Comparison with Similar Compounds
Cetrorelix is compared with other gonadotropin-releasing hormone antagonists such as ganirelix and degarelix. While all these compounds inhibit gonadotropin secretion, this compound is unique in its specific use in assisted reproduction and its favorable safety profile . Similar compounds include:
Ganirelix: Another gonadotropin-releasing hormone antagonist used in assisted reproduction.
Degarelix: Primarily used in the treatment of prostate cancer.
This compound stands out due to its specific applications in reproductive medicine and its effectiveness in preventing ovarian hyperstimulation syndrome .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPWPIBESPSIF-MHWMIDJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H92ClN17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040996 | |
Record name | Cetrorelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1431.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cetrorelix | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.94e-03 g/L | |
Record name | Cetrorelix | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cetrorelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. It competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner., Cetrotide competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner. The onset of LH suppression is approximately one hour with the 3 mg dose and two hours with the 0.25 mg dose. This suppression is maintained by continuous treatment and there is a more pronounced effect on LH than on FSH. An initial release of endogenous gonadotropins has not been detected with Cetrotide, which is consistent with an antagonist effect., GnRH induces the production and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH) from the gonadotrophic cells of the anterior pituitary. Due to a positive estradiol (E2) feedback at midcycle, GnRH liberation is enhanced resulting in an LH-surge. This LH-surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis and subsequently luteinization as indicated by rising progesterone levels., The mechanisms through which luteinizing hormone (LH)-releasing hormone (LHRH) antagonists suppress pituitary gonadotroph functions and LHRH-receptor (LHRH-R) expression are incompletely understood. Consequently, we investigated the direct effect of LHRH antagonist cetrorelix in vitro on the expression of the pituitary LHRH-R gene and its ability to counteract the exogenous LHRH and the agonist triptorelin in the regulation of this gene. We also compared the effects of chronic administration of cetrorelix and triptorelin on the LHRH-R mRNA level and gonadotropin secretion in ovariectomized (OVX) and normal female rats. The exposure of pituitary cells in vitro to 3-min pulses of 1 nM LHRH or 0.1 nM triptorelin for 5 hr increased the LHRH-R mRNA level by 77-88%. Continuous perfusion of the cells with 50 nM cetrorelix did not cause any significant changes, but prevented the stimulatory effect of LHRH pulses on the receptor mRNA expression. In OVX rats, 10 days after administration of a depot formulation of cetrorelix, releasing 100 microg of peptide daily, the elevated LHRH-R mRNA level was decreased by 73%, whereas daily injection of 100 microg of triptorelin caused a 41% suppression. In normal female rats, cetrorelix treatment suppressed the LHRH-R mRNA level by 33%, but triptorelin increased it by 150%. The highly elevated serum LH levels in OVX rats and the normal LH concentration of cycling rats were rapidly and completely suppressed by cetrorelix. Triptorelin decreased the serum LH in OVX rats to the precastration level, but had no effect on basal LH in normal rats. Our results confirm that LHRH antagonists, such as cetrorelix, inhibit the gene expression of pituitary LHRH-R indirectly, by counteracting the stimulatory effect of LHRH. A rapid suppression of serum LH by LHRH antagonists would be advantageous in the treatment of sex hormone-dependent tumors and other conditions., Cetrorelix binds with high affinity to luteinising hormone releasing hormone (LHRH) receptors, and labelled LHRH was shown to be displaced from the two classes of LHRH receptors by the compound. In vitro, cetrorelix dose-dependently inhibited the LHRH-mediated LH release in perfused rat pituitary cell systems. Further, in a recently established in vitro assay, cetrorelix proved to be a high affinity antagonist at the LHRH-receptor and dose-dependently blocked the signal transduction induced by LHRH. | |
Record name | Cetrorelix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00050 | |
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Record name | CETRORELIX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
120287-85-6 | |
Record name | Cetrorelix [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120287856 | |
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Record name | Cetrorelix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00050 | |
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Record name | Cetrorelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CETRORELIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON1HFZ4BA | |
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Record name | CETRORELIX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cetrorelix | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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